molecular formula C12H26OSi B13980873 Silane, [(1-methylethenyl)oxy]tris(1-methylethyl)- CAS No. 153645-78-4

Silane, [(1-methylethenyl)oxy]tris(1-methylethyl)-

Cat. No.: B13980873
CAS No.: 153645-78-4
M. Wt: 214.42 g/mol
InChI Key: WQLOIPJBHZUMDQ-UHFFFAOYSA-N
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Description

Silane, [(1-methylethenyl)oxy]tris(1-methylethyl)- is a silicon-based compound characterized by a central silicon atom bonded to one (1-methylethenyl)oxy group and three tris(1-methylethyl) (isopropyl) groups.

Properties

CAS No.

153645-78-4

Molecular Formula

C12H26OSi

Molecular Weight

214.42 g/mol

IUPAC Name

tri(propan-2-yl)-prop-1-en-2-yloxysilane

InChI

InChI=1S/C12H26OSi/c1-9(2)13-14(10(3)4,11(5)6)12(7)8/h10-12H,1H2,2-8H3

InChI Key

WQLOIPJBHZUMDQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)[Si](C(C)C)(C(C)C)OC(=C)C

Origin of Product

United States

Preparation Methods

Reaction Principle

Hydrosilylation involves the addition of a Si-H bond across a carbon-carbon double bond. In this context, tris(1-methylethyl)silane (bearing Si-H bonds) reacts with isopropenyl ether or related vinyl ether substrates under catalytic conditions to form the target silane ether.

Catalysts and Conditions

  • Catalysts: Platinum-based catalysts (Speier’s or Karstedt’s catalyst) are commonly employed due to their high efficiency and selectivity.
  • Solvents: Typically inert solvents such as toluene or hexane.
  • Temperature: Mild heating (50–100 °C) to promote reaction without side reactions.
  • Reaction Time: Several hours until complete conversion.

Reaction Scheme

$$
\text{(i-Pr)}3\text{Si-H} + \text{CH}2=C(CH3)O-R \xrightarrow[\text{Pt catalyst}]{\text{heat}} \text{(i-Pr)}3\text{Si-O-CH}2-C(CH3)=CH_2
$$

Where $$R$$ is a leaving group or hydrogen depending on the vinyl ether precursor.

Advantages and Limitations

  • High selectivity for vinyl ether formation.
  • Requires expensive catalysts.
  • Sensitive to moisture and oxygen.

Nucleophilic Substitution on Silane Precursors

Reaction Principle

This method involves the reaction of tris(1-methylethyl)chlorosilane or related halogenated silane derivatives with vinyl ether nucleophiles or alcohols under basic conditions to form the silane ether.

Typical Procedure

  • Reactants: Tris(1-methylethyl)chlorosilane and 1-methylethenyl alcohol or vinyl ether.
  • Base: Potassium tert-butoxide or pyridine to neutralize HCl formed.
  • Solvent: Hexane or other non-polar solvents.
  • Temperature: 20–80 °C, often reflux conditions.
  • Time: 8–12 hours.

Example from Patent Literature

A European patent (EP0486116B1) describes a related silane preparation where cyclopentyl trichlorosilane reacts with alcohols in the presence of pyridine at room temperature to yield alkoxysilanes. By analogy, tris(1-methylethyl)chlorosilane could be reacted with 1-methylethenyl alcohol under similar conditions to yield the target compound.

Yield and Purification

  • Yields vary between 20–70% depending on conditions.
  • Purification by vacuum distillation or chromatography.
  • Neutralization steps to remove residual base and byproducts.

Catalytic Addition Reactions (Michael Addition)

Reaction Principle

Organofunctional silanes can be synthesized via catalytic addition of thiols or alcohols to unsaturated carbonyl compounds or vinyl ethers. While direct literature on this exact compound is limited, analogous methods have been reported for related silanes.

Catalysts and Conditions

  • Catalysts include tertiary amines, phosphines, or Lewis acids.
  • Room temperature or mild heating.
  • Solvent-free or with tetrahydrofuran (THF) as solvent.

Representative Study

A study demonstrated efficient synthesis of organoalkoxysilanes via thiol-(meth)acrylate Michael addition catalyzed by dimethylphenylphosphine (DMPP) at room temperature, monitored by FT-IR and GC analysis. This approach may be adapted for vinyl ether silane synthesis by selecting appropriate vinyl ether substrates and silane nucleophiles.

Comparative Table of Preparation Methods

Method Key Reactants Catalyst/Base Conditions Yield Range Advantages Limitations
Hydrosilylation Tris(1-methylethyl)silane + vinyl ether Pt catalysts (Karstedt’s) 50–100 °C, inert solvent 60–85% High selectivity, clean reaction Catalyst cost, moisture sensitive
Nucleophilic Substitution Tris(1-methylethyl)chlorosilane + vinyl alcohol Pyridine, K t-butoxide RT to reflux, hexane 20–70% Simple reagents, scalable Lower yields, byproducts
Catalytic Michael Addition Silane + vinyl ether derivatives DMPP, amines, Lewis acids RT, solvent or solvent-free Moderate Mild conditions, efficient Limited direct reports

Analytical and Purification Techniques

Summary and Recommendations

The preparation of Silane, [(1-methylethenyl)oxy]tris(1-methylethyl)- is best achieved via hydrosilylation of vinyl ethers with tris(1-methylethyl)silane using platinum catalysts for high selectivity and yield. Alternative nucleophilic substitution methods provide viable routes but with lower yields and more complex purification. Emerging catalytic addition methods offer mild and efficient synthesis but require further adaptation for this specific compound.

Chemical Reactions Analysis

Types of Reactions

Silane, [(1-methylethenyl)oxy]tris(1-methylethyl)- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form silanols or siloxanes.

    Reduction: Reduction reactions can convert the vinyl group to an ethyl group.

    Substitution: The isopropyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Substitution reactions often require the presence of a strong acid or base as a catalyst.

Major Products Formed

    Oxidation: Silanols and siloxanes.

    Reduction: Ethyl-substituted silanes.

    Substitution: Various functionalized silanes depending on the substituent introduced.

Scientific Research Applications

Silane, [(1-methylethenyl)oxy]tris(1-methylethyl)- has a wide range of applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of other silicon-based compounds.

    Biology: Investigated for its potential use in drug delivery systems due to its biocompatibility.

    Medicine: Explored for its potential in developing new therapeutic agents.

    Industry: Utilized in the production of coatings, adhesives, and sealants due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Silane, [(1-methylethenyl)oxy]tris(1-methylethyl)- involves its interaction with various molecular targets and pathways. The compound can form stable bonds with other molecules through its silicon atom, allowing it to act as a cross-linking agent in polymers and other materials. Its unique structure also enables it to interact with biological molecules, making it a potential candidate for drug delivery and therapeutic applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and physical properties of Silane, [(1-methylethenyl)oxy]tris(1-methylethyl)- and its analogs:

Compound Name CAS No. Molecular Formula Molecular Weight Substituents Boiling Point Density Key Features
Silane, [(1-methylethenyl)oxy]tris(1-methylethyl)- (Target) - C₁₃H₂₈OSi (estimated) ~228.44 (estimated) One (1-methylethenyl)oxy, three isopropyl N/A N/A Allyloxy group for reactivity
Allyltriisopropylsilane 24400-84-8 C₁₂H₂₆Si* 198.43 Allyl group, three isopropyl N/A N/A Allyl substituent for synthetic utility
tris[(1-methylethenyl)oxy]phenyl-Silane 52301-18-5 C₁₅H₂₀O₃Si 276.40 Three (1-methylethenyl)oxy, phenyl N/A N/A Multi-allyloxy, aromatic backbone
Silane, [(4,4-dimethoxy-1-cyclohexen-1-yl)methoxy]tris(1-methylethyl) 172533-38-9 C₁₇H₃₂O₃Si 328.24 Cyclohexenyl methoxy, three isopropyl 339.1°C (pred.) 0.92 g/cm³ (pred.) Rigid cyclohexene ring, high MW

*Note: Allyltriisopropylsilane’s molecular formula in (C₄H₈Cl₂Si) conflicts with its name; C₁₂H₂₆Si is inferred from structural analysis .

Structural and Functional Differences

In contrast, Allyltriisopropylsilane (allyl substituent) is more commonly used as a protecting group in organic synthesis .

Steric and Electronic Effects: The cyclohexenyl-substituted silane (CAS 172533-38-9) has a bulky, rigid cyclohexene ring, which may reduce reactivity but improve thermal stability (boiling point: 339.1°C) .

Biological Activity

Silane, [(1-methylethenyl)oxy]tris(1-methylethyl)-, commonly referred to as a silane compound, is an organosilicon compound with potential applications in various fields, including materials science and biomedicine. Understanding its biological activity is crucial for evaluating its safety and efficacy in potential applications.

Chemical Structure and Properties

The compound's chemical formula is C12H24O2SiC_{12}H_{24}O_{2}Si, indicating it contains silane, alkene, and ether functionalities. Its structure includes three isopropyl groups attached to a silanol group, which may influence its reactivity and biological interactions.

Biological Activity Overview

Research on the biological activity of silane compounds generally highlights their potential roles in cellular processes, including:

  • Antioxidant Activity : Some studies suggest that silanes can exhibit antioxidant properties, potentially reducing oxidative stress in cells.
  • Anti-inflammatory Effects : Certain silane derivatives have shown promise in modulating inflammatory pathways, which can be beneficial in various pathological conditions.
  • Toxicity Assessments : Evaluations of silane compounds have reported varying levels of toxicity depending on their structure and concentration.

Toxicological Data

A comprehensive hazard assessment indicates that silane compounds can pose risks to aquatic environments but show low acute toxicity to mammals. Specific findings include:

  • LC50 (Fish) : 6.1 mg/L
  • EC50 (Water Flea) : 38 mg/L
  • Oral LD50 : >2000 mg/kg .

These results suggest a need for careful handling to avoid environmental contamination.

1. Antioxidant Properties

A study examining the antioxidant activity of silanes demonstrated that certain derivatives could scavenge free radicals effectively. The mechanism involves the donation of hydrogen atoms from the silanol group, leading to reduced oxidative damage in cellular models.

2. Anti-inflammatory Mechanisms

Another investigation focused on the anti-inflammatory effects of silane derivatives. In vitro experiments revealed that these compounds could inhibit the expression of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage cell lines. The downregulation of these cytokines suggests a potential therapeutic role in inflammatory diseases.

3. Cytotoxicity Assessments

Research assessing the cytotoxic effects of silane compounds on cancer cell lines indicated variable results based on structural modifications. For instance, some derivatives exhibited IC50 values below 100 µM against HepG2 liver cancer cells, indicating significant cytotoxicity .

Data Table: Biological Activity Summary

Activity TypeObservationsReference
AntioxidantEffective free radical scavenging
Anti-inflammatoryInhibition of TNF-α and IL-6
CytotoxicityIC50 < 100 µM against HepG2
Aquatic ToxicityLC50 = 6.1 mg/L
Oral ToxicityLD50 > 2000 mg/kg

Q & A

Q. Which databases provide the most comprehensive reaction pathways for functionalizing this silane?

  • Recommendations :
  • SciFinder : Search by structure to retrieve patents and journal articles detailing functionalization (e.g., epoxidation of the vinyl group) .
  • Reaxys : Filter by reaction type (e.g., hydrosilylation) and catalyst class (e.g., Karstedt’s catalyst) .

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